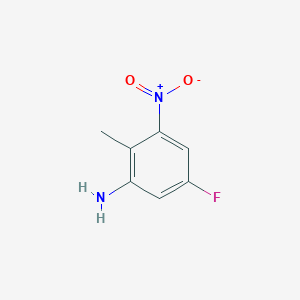

5-氟-2-甲基-3-硝基苯胺

描述

Synthesis Analysis

The synthesis of 5-Fluoro-2-methyl-3-nitroaniline involves specific reactions starting from precursors like fluoronitro alkanes or fluorinated aniline derivatives. One method involves the displacement of a nitro-activated aromatic fluorine atom to construct a strained ring system, indicating the complexity and specificity required in its synthesis (Hashimoto et al., 2004).

Molecular Structure Analysis

The molecular structure of 5-Fluoro-2-methyl-3-nitroaniline has been detailed through X-ray crystallography, revealing insights into its crystal packing and intermolecular interactions. Studies have demonstrated the significance of hydrogen bonds in the aggregation of nitroanilines, which directly influence their molecular properties (Ellena et al., 2001).

Chemical Reactions and Properties

This compound participates in various chemical reactions, including those leading to the synthesis of complex heterocyclic systems. Its reactivity with chloroacetic acid, showcasing orientation in cyclization processes, highlights its utility in synthesizing novel organic structures (Pujari et al., 1990).

科学研究应用

药物开发中的氟化化合物

氟化化合物,如 5-氟尿嘧啶 (5-FU),在癌症化疗中至关重要,特别是对于治疗乳腺癌和胃肠道癌等实体瘤。5-FU 的临床用途归因于其在姑息治疗中的作用,其中乳腺和胃肠道肿瘤表现出最大的反应性 (Heidelberger & Ansfield, 1963)。这突出了氟化化合物在增强针对癌症的治疗效果中的重要性。

氟化学和个性化医学

氟化学的进步促进了氟化嘧啶在癌症治疗中的精确使用。对这些化合物的代谢和生物分布的深入了解,通过放射性和稳定同位素的帮助,为其在个性化医学中的应用开辟了新的途径 (Gmeiner, 2020)。这强调了氟化化合物在开发靶向治疗中的作用。

合成和工业应用

氟化化合物的合成,例如 2-氟-4-溴联苯,是制造非甾体抗炎材料的关键中间体,证明了这些化学物质的工业相关性。实用合成方法的开发解决了成本和安全方面的挑战,表明氟化化合物在制药生产中的更广泛适用性 (Qiu et al., 2009)。

安全和危害

5-Fluoro-2-methyl-3-nitroaniline is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is classified as a flammable solid and can cause skin irritation, serious eye irritation, and respiratory irritation . Safety precautions include avoiding breathing its dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and keeping away from heat/sparks/open flames/hot surfaces .

属性

IUPAC Name |

5-fluoro-2-methyl-3-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FN2O2/c1-4-6(9)2-5(8)3-7(4)10(11)12/h2-3H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWXBFFACZMFPHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1[N+](=O)[O-])F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60594112 | |

| Record name | 5-Fluoro-2-methyl-3-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60594112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoro-2-methyl-3-nitroaniline | |

CAS RN |

168770-44-3 | |

| Record name | 5-Fluoro-2-methyl-3-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60594112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 168770-44-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,2,3,4,5,6-Hexakis[2-(methyldichlorosilyl)ethyl]benzene](/img/structure/B61851.png)

![4-[(E)-but-2-en-2-yl]-1-methylimidazole](/img/structure/B61867.png)

![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 2-methyl-, (1S-endo)-(9CI)](/img/structure/B61869.png)

![N-Butyl-3,4,5-trimethoxy-N-(8-methyl-8-aza-bicyclo[3.2.1]oct-2-en-3-yl)-benzamide](/img/structure/B61876.png)